Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate
Description
Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[3.2.1]octane core fused to an oxirane (epoxide) ring at the 2-position. The 3'-carboxylate group is esterified with a methyl group, contributing to its polarity and reactivity.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl spiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-12-9(11)8-10(14-8)5-4-6-2-3-7(10)13-6/h6-8H,2-5H2,1H3 |
InChI Key |
YZRXKFLLJLSVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC3CCC2O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high stereochemical control, yielding the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkanes or alcohols.
Scientific Research Applications
Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5)
- Molecular Formula : C₁₀H₁₃ClO₃
- A chlorine atom at the 3'-position increases electrophilicity, enhancing reactivity in nucleophilic ring-opening reactions .
- Applications : Used as a building block in organic synthesis, particularly for introducing chlorine-substituted epoxide motifs.
tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate (CAS 918441-60-8)
- Molecular Formula: C₁₃H₂₁NO₃ (estimated)
- Key Differences: Replaces the oxygen atom in the bicyclo system with nitrogen (aza), enabling hydrogen bonding and altering solubility.
- Applications : Likely serves as a protected intermediate in alkaloid synthesis.
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (Troparil, CAS 50370-54-2)
- Molecular Formula: C₁₇H₂₁NO₂
- Key Differences :
- Applications : Used in neuroscience research for studying cocaine analogs.
Physicochemical and Reactivity Comparison
Research Findings and Implications
While direct studies on this compound are sparse, its structural analogs highlight key trends:
- Pharmacological Potential: Troparil’s activity suggests that bicyclo[3.2.1]octane esters with aromatic substituents are bioactive, though the spiro-epoxide in the target compound may introduce novel toxicity or reactivity profiles .
- Synthetic Versatility : The spiro-oxirane motif is valuable for constructing polycyclic ethers or crosslinking polymers, as seen in related epoxide intermediates .
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